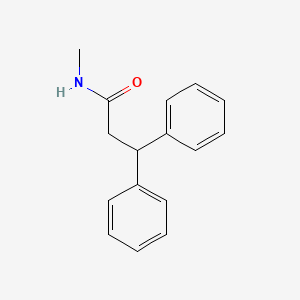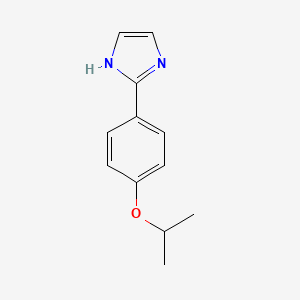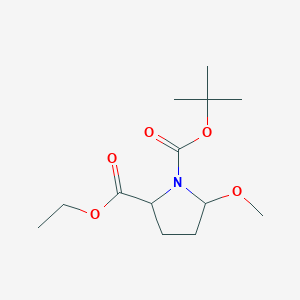![molecular formula C18H24N2O3 B12285267 1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオン, ヘキサヒドロ-4-(3-ヒドロキシトリシクロ[3.3.1.13,7]デカン-1-イル)-, (1aS,4S,6aR,7aS)-は、ユニークな構造を持つ複雑な有機化合物です。 これは、2型糖尿病の治療のために開発された、ジペプチジルペプチダーゼ-4(DPP-IV)の強力で選択的な可逆的阻害剤であるサクサグリプチン の分解生成物です。 この化合物は、分子式C18H24N2O3、分子量316.39を持ちます .
準備方法
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオン, ヘキサヒドロ-4-(3-ヒドロキシトリシクロ[3.3.1.13,7]デカン-1-イル)-, (1aS,4S,6aR,7aS)-の合成には、いくつかのステップが含まれます。合成ルートは通常、三環式デカン構造の調製から始まり、続いてヒドロキシ基の導入が行われます。その後、シクロプロパン環が形成され、ピラジン環とピロロ環は一連の環化反応によって構築されます。 最終生成物は、精製と特性評価の後、得られます .
この化合物の工業生産方法は、あまり文書化されていませんが、大規模生産のために最適化された同様の合成ルートを使用している可能性があります。これには、高収率と高純度を確保するために、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれます。
化学反応解析
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオン, ヘキサヒドロ-4-(3-ヒドロキシトリシクロ[3.3.1.13,7]デカン-1-イル)-, (1aS,4S,6aR,7aS)-は、次を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、特定の条件下で酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は、使用される還元剤に応じて、さまざまな誘導体を形成するために還元することができます。
置換: この化合物は、ヒドロキシ基が他の官能基に置き換えられる求核置換反応を起こすことができます。
環化: この化合物は、環化反応に参加してより複雑な構造を形成することができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびメトキシドナトリウムなどの求核剤が含まれます。 これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオン, ヘキサヒドロ-4-(3-ヒドロキシトリシクロ[3.3.1.13,7]デカン-1-イル)-, (1aS,4S,6aR,7aS)-には、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、有機合成における貴重な中間体となります。
生物学: この化合物は、サクサグリプチンの分解生成物としての役割から、糖尿病や代謝性疾患に関連する研究において関連性があります。
医学: この化合物は、DPP-IV阻害剤としての可能性から、糖尿病やその他の関連疾患のための新しい治療薬の開発の候補となります。
化学反応の分析
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s role as a degradation product of Saxagliptin makes it relevant in studies related to diabetes and metabolic disorders.
Medicine: The compound’s potential as a DPP-IV inhibitor makes it a candidate for the development of new therapeutic agents for diabetes and other related conditions.
作用機序
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオン, ヘキサヒドロ-4-(3-ヒドロキシトリシクロ[3.3.1.13,7]デカン-1-イル)-, (1aS,4S,6aR,7aS)-の作用機序は、ジペプチジルペプチダーゼ-4(DPP-IV)との相互作用に関与しています。この化合物は、DPP-IVの活性部位に結合し、その活性を阻害します。この阻害は、血糖値の調節に重要な役割を果たすインクレチンホルモンの分解を防ぎます。 DPP-IVを阻害することで、この化合物は、インクレチンホルモンのレベルを上昇させるのに役立ち、その結果、インスリン分泌が改善され、血糖値が低下します .
類似化合物との比較
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオン, ヘキサヒドロ-4-(3-ヒドロキシトリシクロ[3.3.1.13,7]デカン-1-イル)-, (1aS,4S,6aR,7aS)-は、次のような他の類似の化合物と比較することができます。
サクサグリプチン: この化合物が由来する親化合物です。サクサグリプチンは、2型糖尿病の治療に使用される強力なDPP-IV阻害剤です。
ビルダグリプチン: 同様の作用機序を持つ別のDPP-IV阻害剤ですが、化学構造が異なります。
シタグリプチン: 化学構造と薬物動態が異なる、広く使用されているDPP-IV阻害剤です。
1H-シクロプロパ[4,5]ピロロ[1,2-a]ピラジン-3,6-ジオンのユニークな点は、その複雑な構造と、サクサグリプチンの分解生成物としての役割です。これは、DPP-IV阻害剤の安定性と代謝に関する洞察を提供する可能性があります .
特性
分子式 |
C18H24N2O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione |
InChI |
InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21) |
InChIキー |
ZHBXKHDARSBKNT-UHFFFAOYSA-N |
正規SMILES |
C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)


![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
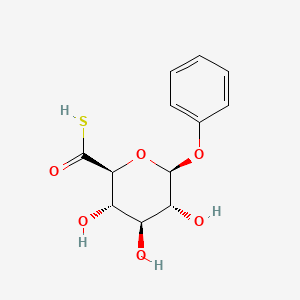
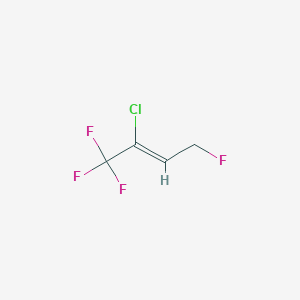
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
